molecular formula C12H9ClF2 B15067560 2-(Chloromethyl)-1-(difluoromethyl)naphthalene

2-(Chloromethyl)-1-(difluoromethyl)naphthalene

Cat. No.: B15067560
M. Wt: 226.65 g/mol
InChI Key: ZENIPCFLHKGNPX-UHFFFAOYSA-N
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Description

2-(Chloromethyl)-1-(difluoromethyl)naphthalene is an organic compound that belongs to the naphthalene family. This compound is characterized by the presence of a chloromethyl group and a difluoromethyl group attached to the naphthalene ring. It is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the difluoromethylation of naphthalene derivatives using difluoromethylating agents such as TMS-CF2H . The reaction conditions often require the presence of a base and a suitable solvent to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale difluoromethylation processes using advanced catalytic systems. These processes are designed to optimize yield and purity while minimizing the use of hazardous reagents. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(Chloromethyl)-1-(difluoromethyl)naphthalene undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include bases such as sodium hydroxide or potassium carbonate, and solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield a variety of substituted naphthalene derivatives, while oxidation and reduction reactions can lead to the formation of corresponding alcohols, ketones, or other functionalized compounds.

Mechanism of Action

The mechanism of action of 2-(Chloromethyl)-1-(difluoromethyl)naphthalene involves its interaction with various molecular targets and pathways. The chloromethyl and difluoromethyl groups can participate in electrophilic and nucleophilic interactions, respectively, influencing the compound’s reactivity and biological activity . The specific pathways and targets depend on the context of its use, such as in chemical synthesis or biological applications.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Chloromethyl)-1-(difluoromethyl)naphthalene is unique due to the presence of both chloromethyl and difluoromethyl groups on the naphthalene ring. This dual functionality allows for a wide range of chemical reactions and applications, making it a versatile compound in various fields of research and industry .

Properties

Molecular Formula

C12H9ClF2

Molecular Weight

226.65 g/mol

IUPAC Name

2-(chloromethyl)-1-(difluoromethyl)naphthalene

InChI

InChI=1S/C12H9ClF2/c13-7-9-6-5-8-3-1-2-4-10(8)11(9)12(14)15/h1-6,12H,7H2

InChI Key

ZENIPCFLHKGNPX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2C(F)F)CCl

Origin of Product

United States

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